chemical structure and properties of 4-[(3-Methylpiperidin-1-yl)methyl]aniline
chemical structure and properties of 4-[(3-Methylpiperidin-1-yl)methyl]aniline
The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of 4-[(3-Methylpiperidin-1-yl)methyl]aniline .
CAS Registry Number: 926207-93-4 Role: Pharmacophore Building Block & Solubilizing Moiety Primary Application: Medicinal Chemistry (Kinase Inhibitors, GPCR Ligands, PROTAC Linkers)
Structural Identity & Molecular Architecture
4-[(3-Methylpiperidin-1-yl)methyl]aniline acts as a bifunctional molecular scaffold. It combines a polar, hydrogen-bonding aniline "head" with a lipophilic, basic 3-methylpiperidine "tail," connected by a flexible methylene bridge. This architecture allows it to serve as a versatile linker in fragment-based drug design (FBDD).
Molecular Connectivity Diagram
The following diagram illustrates the structural segmentation of the molecule, highlighting the distinct chemical environments that dictate its reactivity and binding potential.
Figure 1: Structural segmentation of 4-[(3-Methylpiperidin-1-yl)methyl]aniline showing pharmacophoric zones.
Physicochemical Profile
Understanding the physicochemical properties is critical for predicting bioavailability and handling requirements. The molecule exhibits a dual-basic character, with the piperidine nitrogen being significantly more basic than the aniline nitrogen.
Key Properties Table
| Property | Value (Experimental/Predicted) | Significance in Drug Design |
| Molecular Formula | C₁₃H₂₀N₂ | Core composition.[1] |
| Molecular Weight | 204.31 g/mol | Fragment-sized (<300 Da), ideal for elaboration. |
| LogP (Predicted) | ~2.3 - 2.8 | Moderate lipophilicity; ensures membrane permeability. |
| pKa (Piperidine N) | ~10.1 | Protonated at physiological pH; improves aqueous solubility. |
| pKa (Aniline N) | ~4.6 | Neutral at physiological pH; available for H-bonding. |
| H-Bond Donors | 1 (Aniline -NH₂) | Key interaction point for protein binding pockets. |
| H-Bond Acceptors | 2 (Both Nitrogens) | Facilitates solvent interactions. |
| Physical State | Solid or Viscous Oil | Depends on salt form (HCl salts are crystalline solids). |
Technical Note: The 3-methyl substitution on the piperidine ring introduces a chiral center. While often supplied as a racemate (CAS 926207-93-4), enantiopure forms ((R)- or (S)-) are frequently required in late-stage lead optimization to probe the stereochemical constraints of a target binding pocket.
Synthetic Pathways & Process Chemistry
The synthesis of this compound typically follows a convergent route. The most robust industrial method involves the nucleophilic attack of 3-methylpiperidine on a 4-nitrobenzyl halide, followed by the selective reduction of the nitro group.
Synthesis Workflow (Graphviz)
Figure 2: Convergent synthetic pathway via N-alkylation and nitro reduction.
Detailed Protocol (Self-Validating)
Step 1: Nucleophilic Substitution (Formation of Nitro-Intermediate)
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Charge: To a reaction vessel, add 4-Nitrobenzyl bromide (1.0 eq) and acetonitrile (10 vol).
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Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq). Rationale: Scavenges HBr byproduct to drive equilibrium.
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Nucleophile Addition: Dropwise add 3-Methylpiperidine (1.1 eq) at 0°C to prevent exotherm-related impurities.
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Reaction: Heat to reflux (approx. 80°C) for 4–6 hours.
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Validation (IPC): Monitor by TLC or LC-MS. Target: Disappearance of benzyl bromide.
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Workup: Filter inorganic salts. Concentrate filtrate.[2] Partition between Ethyl Acetate and Water. Wash organic layer with Brine. Dry over Na₂SO₄ and concentrate.
Step 2: Chemoselective Reduction (Nitro to Aniline)
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Charge: Dissolve the nitro-intermediate in Methanol or Ethanol.
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Catalyst: Add 10% Pd/C (5 wt% loading). Alternative: Fe powder/NH₄Cl for functional group tolerance if other reducible groups are present.
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Hydrogenation: Stir under H₂ atmosphere (balloon pressure or 1-3 bar) at RT for 2–12 hours.
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Validation (IPC): Monitor by LC-MS. Look for mass shift of M-30 (loss of O₂) + 2 (gain of 2H) = Net -14? No, Nitro (-NO2, 46) to Amine (-NH2, 16) is a mass loss of 30. Correction: Mass shift is M-30.
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Purification: Filter catalyst through Celite. Concentrate. Purify via flash chromatography (DCM/MeOH) or recrystallize as the HCl salt.
Reactivity & Functionalization
The molecule possesses two nitrogen centers with distinct reactivity profiles, allowing for selective functionalization.
Reactivity Matrix
| Functional Group | Reactivity Type | Typical Reagents | Outcome |
| Aniline (-NH₂) | Nucleophilic Acylation | Acid Chlorides, Anhydrides | Formation of Amides (Drug Linkage) |
| Aniline (-NH₂) | Reductive Amination | Aldehydes + NaBH(OAc)₃ | Secondary Anilines |
| Aniline (-NH₂) | Urea Formation | Isocyanates | Urea derivatives (Kinase Inhibitors) |
| Piperidine (Tertiary N) | Salt Formation | HCl, Methanesulfonic acid | Crystalline Salts for Formulation |
| Piperidine (Tertiary N) | N-Oxidation | mCPBA | N-Oxide (Metabolic impurity/prodrug) |
Critical Handling Note: The tertiary amine in the piperidine ring is highly basic. In acidic media, it will protonate first. Reactions targeting the aniline nitrogen requiring acidic catalysis must account for this "proton sponge" effect, often requiring excess acid equivalents.
Applications in Medicinal Chemistry
This scaffold is a "privileged structure" in drug discovery, particularly for targets requiring a solvent-exposed solubilizing group.
Kinase Inhibitors
In kinase inhibitors, the aniline moiety often forms the "hinge-binding" motif or connects to the core scaffold (e.g., pyrimidine, quinazoline). The methyl-piperidine tail extends into the solvent front, improving water solubility and oral bioavailability without interfering with the primary binding event.
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Example Mechanism: The basic nitrogen can form salt bridges with surface aspartate or glutamate residues on the protein kinase domain.
PROTAC Linkers
The compound is increasingly used as a connector in PROTAC (Proteolysis Targeting Chimera) synthesis. The aniline serves as the attachment point for the E3 ligase ligand (e.g., Cereblon or VHL binders), while the piperidine chain provides a rigid yet spatially defined exit vector to the target protein ligand.
GPCR Ligands (Histamine H3)
The 3-methylpiperidine motif is a classic pharmacophore for Histamine H3 receptor antagonists. The methyl group adds lipophilicity and steric bulk that can enhance selectivity over H1/H2 receptors.
Safety & Handling (E-E-A-T)
Hazard Classification (GHS):
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Skin/Eye: Causes skin irritation (H315) and serious eye damage (H318).
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Environmental: Toxic to aquatic life with long-lasting effects (H411).[3][4]
Storage Protocol:
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Store under inert atmosphere (Nitrogen/Argon).
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Anilines are prone to oxidation (darkening) upon air exposure.
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Keep refrigerated (2-8°C) to prevent slow decomposition.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16771288, 4-[(3-Methylpiperidin-1-yl)methyl]aniline. Retrieved from [Link]
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Robbins, D. W., et al. (2024). Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase.[5] Journal of Medicinal Chemistry. (Contextual reference for piperidinyl-aniline linkers in PROTACs).
